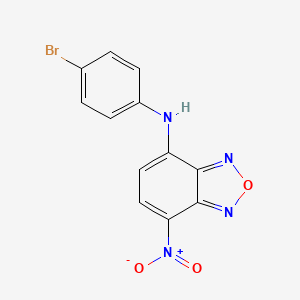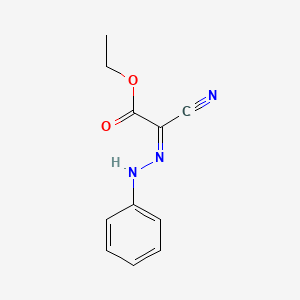
(Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate): is an organic compound with the molecular formula C11H11N3O2 It is a derivative of hydrazone and is known for its unique structural properties, which include a cyano group and a phenylhydrazinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) typically involves the reaction of ethyl cyanoacetate with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenylhydrazinylidene moiety can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its hydrazone moiety is known to exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and structural properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Hydrazones: Compounds with similar hydrazone structures, such as benzaldehyde phenylhydrazone.
Quinazolines: Compounds like quinazolin-4(3H)-ones, which also exhibit biological activity.
Schiff Bases: Compounds formed from the reaction of hydrazides with aldehydes or ketones.
Uniqueness: What sets (Z)-(ethyl cyano(2-phenylhydrazin-1-ylidene)formate) apart is its combination of a cyano group and a phenylhydrazinylidene moiety, which provides unique reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
5335-36-4 |
|---|---|
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
ethyl (2Z)-2-cyano-2-(phenylhydrazinylidene)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10(8-12)14-13-9-6-4-3-5-7-9/h3-7,13H,2H2,1H3/b14-10- |
InChI-Schlüssel |
NVOMLTILICGMJT-UVTDQMKNSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/C#N |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]pyridine-3-carboxamide](/img/structure/B11712186.png)
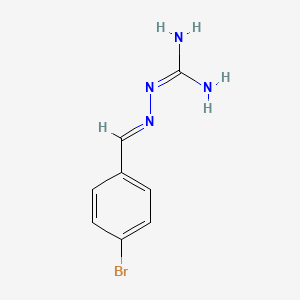
![1-[(2-Chlorophenyl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B11712196.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11712197.png)
![3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide](/img/structure/B11712202.png)
![2-{[3-(2-Octadecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11712209.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712212.png)
![2-[5-(oxiran-2-ylmethyl)-1H-indol-3-yl]-N-tritylethanamine](/img/structure/B11712222.png)
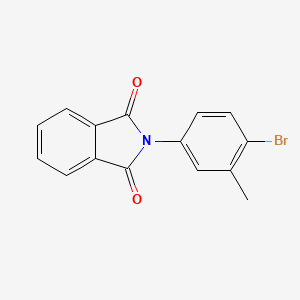
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
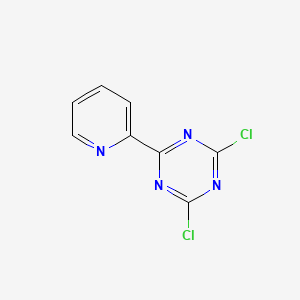
![4-{[({2,2,2-Trichloro-1-[(2,4-dichlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11712266.png)
